molecular formula C24H22N2O2S B12476650 2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4,5-diphenyl-1H-imidazole

2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4,5-diphenyl-1H-imidazole

Cat. No.: B12476650
M. Wt: 402.5 g/mol
InChI Key: ANSOHVUZPDHREX-UHFFFAOYSA-N
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Description

2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4,5-diphenyl-1H-imidazole is a complex organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a unique structure with a methoxyphenoxyethyl group and a sulfanyl linkage, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4,5-diphenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of metal catalysts and controlled reaction environments to optimize the synthesis and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy or sulfanyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4,5-diphenyl-1H-imidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . The compound’s anti-inflammatory effects could be due to its interaction with inflammatory mediators or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a similar imidazole core.

    Metronidazole: A bactericidal agent used to treat infections.

    Omeprazole: An antiulcer drug with a substituted imidazole ring.

Uniqueness

2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-4,5-diphenyl-1H-imidazole stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenoxyethyl and sulfanyl groups provide additional sites for chemical modification, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H22N2O2S

Molecular Weight

402.5 g/mol

IUPAC Name

2-[2-(3-methoxyphenoxy)ethylsulfanyl]-4,5-diphenyl-1H-imidazole

InChI

InChI=1S/C24H22N2O2S/c1-27-20-13-8-14-21(17-20)28-15-16-29-24-25-22(18-9-4-2-5-10-18)23(26-24)19-11-6-3-7-12-19/h2-14,17H,15-16H2,1H3,(H,25,26)

InChI Key

ANSOHVUZPDHREX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCCSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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